2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide
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Description
2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide and its derivatives have been explored in the context of organic synthesis, particularly in reactions involving ring opening, cyclization, and the formation of amides and enamines. For instance, Buggle, McManus, and O'sullivan (1978) described reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine, leading to the formation of amides and enamines under specific conditions, highlighting the compound's utility in synthesizing complex organic molecules Buggle, McManus, & O'sullivan, 1978.
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential therapeutic applications. For example, studies on the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, a class of compounds that includes structures related to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines, indicating the compound's relevance in the development of anticancer agents Hour, Yang, Lien, Kuo, & Huang, 2007.
Properties
IUPAC Name |
2-methoxy-5-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-15-3-2-13(8-14(15)16(17)19)24(20,21)18-6-4-11(9-18)12-5-7-23-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWPMDIBXKLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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